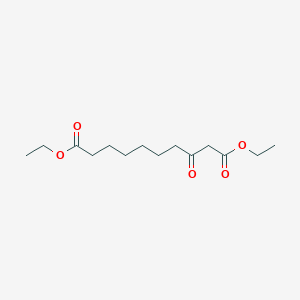

Diethyl 3-oxodecanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-oxodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOOABLKYVTOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554163 | |

| Record name | Diethyl 3-oxodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856065-92-4 | |

| Record name | Diethyl 3-oxodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 3-oxodecanedioate chemical properties and structure

An In-depth Technical Guide to Diethyl 3-oxodecanedioate: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of this compound, a long-chain β-keto ester with significant potential as a versatile intermediate in advanced organic synthesis. The document elucidates the compound's definitive chemical structure and physicochemical properties, addressing discrepancies in publicly available data. A detailed, plausible synthetic protocol via a crossed Claisen condensation is presented, complete with a mechanistic explanation and a step-by-step experimental workflow. In the absence of published experimental spectral data, a predicted spectroscopic signature (¹H NMR, ¹³C NMR, IR) is provided to aid in its characterization. Furthermore, this guide explores the compound's inherent reactivity and discusses its potential applications as a precursor for complex molecular architectures, particularly in the synthesis of heterocyclic systems relevant to drug discovery. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in leveraging the synthetic potential of this multifaceted molecule.

Introduction to this compound

This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure is characterized by a ten-carbon dioate backbone, featuring a ketone at the C-3 position and ethyl esters at both termini. This unique arrangement of functional groups—a nucleophilic α-methylene group flanked by two carbonyls, an electrophilic ketone, and two ester moieties—renders it a highly valuable building block for constructing complex molecular frameworks.

Long-chain keto-esters are pivotal intermediates in organic synthesis, providing the structural motifs and reactivity required for synthesizing bioactive natural products and novel pharmaceuticals.[1] The long aliphatic chain imparts lipophilicity, a critical property for modulating solubility and bioavailability in drug candidates. As a member of this class, this compound offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a molecule of significant interest for synthetic chemists.

Chemical Structure and Physicochemical Properties

The structure of this compound is explicitly defined by its IUPAC name. The "decanedioate" component specifies a 10-carbon dicarboxylic acid backbone, esterified with two ethyl groups ("diethyl"). The "3-oxo" locant indicates a ketone functional group on the third carbon atom, assuming numbering begins from one of the ester carbonyl carbons.

It is important to note a discrepancy in the public domain regarding the chemical formula and CAS registry number for this compound. Based on a systematic construction from the IUPAC name, the correct molecular formula is C₁₄H₂₄O₅. This aligns with the information provided by some chemical suppliers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₅ | [2] |

| Molecular Weight | 272.34 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | 94158-40-4 (Primary) 856065-92-4 (Note: Associated with an incorrect formula of C₁₂H₂₀O₅) | [2] [3] |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)CC(=O)OCC | - |

| Density | 1.058 g/cm³ | [3] |

| Boiling Point | 319.3 °C | [3] |

| Flash Point | 136.5 °C | [3] |

| Refractive Index | 1.443 | [3] |

Synthesis and Mechanism: A Crossed Claisen Condensation Approach

The most logical and efficient synthetic route to a β-keto ester like this compound is the Claisen Condensation .[4] Specifically, a Crossed Claisen Condensation is required, as it involves two different ester components.[5] The key to a successful crossed Claisen reaction is the use of one ester that cannot form an enolate (i.e., has no α-hydrogens), thereby serving exclusively as the electrophilic acceptor.[6] Diethyl oxalate is an ideal reagent for this purpose.

The synthesis of this compound would therefore involve the base-mediated condensation of Diethyl suberate (the enolizable ester component) and Diethyl oxalate (the non-enolizable electrophile).

Mechanism:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of Diethyl suberate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of Diethyl oxalate, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling an ethoxide leaving group to form the initial condensation product.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. This proton is rapidly removed by the ethoxide base. This irreversible acid-base step is the thermodynamic driving force for the reaction, pulling the equilibrium towards product formation.

-

Protonation: A final acidic workup neutralizes the enolate to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, generalized procedure adapted from standard Claisen condensation methodologies.

Materials:

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Diethyl suberate

-

Diethyl oxalate

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (e.g., 3 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of Diethyl suberate and Diethyl oxalate dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor progress by Thin-Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine all organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Predicted Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 4.2 ppm (quartet, 4H): Two equivalent -O-CH₂ -CH₃ groups from the ethyl esters. The signal is split into a quartet by the adjacent methyl protons.

-

δ 3.4 ppm (singlet, 2H): The highly characteristic signal for the acidic α-methylene protons (-CO-CH₂ -CO-), which are flanked by two carbonyl groups. This signal would appear as a sharp singlet.

-

δ 2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂ -CO-).

-

δ 1.2-1.7 ppm (multiplet, ~12H): Overlapping signals from the remaining methylene groups in the long alkyl chain and the methylene group adjacent to the other ester.

-

δ 1.25 ppm (triplet, 6H): Two equivalent -O-CH₂-CH₃ groups from the ethyl esters. The signal is split into a triplet by the adjacent methylene protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~202 ppm: Carbonyl carbon of the ketone (C=O).

-

δ ~172 ppm: Carbonyl carbon of the ester attached to the long chain (-C OOEt).

-

δ ~167 ppm: Carbonyl carbon of the ester adjacent to the ketone (-CH₂-C OOEt).

-

δ ~61 ppm: Methylene carbons of the ethyl esters (-O-C H₂-CH₃).

-

δ ~49 ppm: The α-carbon between the two carbonyls (-CO-C H₂-CO-).

-

δ ~25-40 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.

-

δ ~14 ppm: Methyl carbons of the ethyl esters (-O-CH₂-C H₃).

-

-

IR (Infrared) Spectroscopy:

-

~1745 cm⁻¹ (strong, sharp): C=O stretching vibration from the ester functional groups.

-

~1715 cm⁻¹ (strong, sharp): C=O stretching vibration from the ketone functional group.

-

~2930-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the long alkyl chain.

-

~1250-1000 cm⁻¹ (strong): C-O stretching vibrations characteristic of the ester groups.

-

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its multiple reactive sites. The most prominent feature is the acidic α-methylene group, which can be easily deprotonated to form a stable enolate. This enolate can then act as a nucleophile in a variety of C-C bond-forming reactions, such as alkylations and acylations, allowing for further elaboration of the molecular scaffold.

Potential Applications: β-Keto esters are foundational precursors for the synthesis of numerous heterocyclic compounds.[7]

-

Synthesis of Pyrazolones: Reaction with hydrazine or substituted hydrazines would lead to the formation of pyrazolone derivatives. These scaffolds are prevalent in pharmaceuticals, known for their analgesic, anti-inflammatory, and antipyretic properties.[7]

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia (or an ammonia source like ammonium acetate) could be employed to synthesize dihydropyridine derivatives, a core structure in calcium channel blockers.

-

Synthesis of Pyrimidines: Reaction with urea or thiourea can be used to construct pyrimidine rings, which are central to many biologically active compounds, including barbiturates.

Caption: Potential synthesis of a pyrazolone from this compound.

Handling and Safety

No specific Safety Data Sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical and for the general class of β-keto esters.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place.

A thorough, substance-specific risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically valuable long-chain β-keto ester. While detailed information on this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on well-established principles of organic chemistry. Its logical synthesis via a crossed Claisen condensation makes it an accessible target for research laboratories. The compound's bifunctional nature provides a versatile platform for the synthesis of complex molecules, particularly heterocyclic systems of interest in medicinal chemistry and drug development. This guide provides a solid foundation of its structure, synthesis, and potential utility, encouraging its exploration as a valuable synthetic intermediate.

References

-

An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem.

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

-

Claisen Condensation. Organic Chemistry Portal.

-

This compound | 856065-92-4. ECHEMI.

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

-

19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.

-

The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. Benchchem.

-

This compound (Cas 94158-40-4). Parchem.

-

The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Benchchem.

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.

-

Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl 3-oxodecanedioate CAS number 856065-92-4

An In-depth Technical Guide to Diethyl 3-oxodecanedioate

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 856065-92-4), a β-keto ester with significant potential as a versatile intermediate in synthetic organic chemistry. While specific literature on this compound is limited, this document leverages established chemical principles and data from analogous structures to present its physicochemical properties, plausible synthetic routes, robust purification protocols, and detailed analytical characterization methods. The guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this molecule as a building block for more complex chemical entities, particularly within the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure incorporates two diethyl ester groups at the termini of a ten-carbon chain, with a ketone functionality at the C-3 position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical transformations and the construction of complex molecular architectures.

The presence of the β-keto ester moiety is of particular interest. The α-protons, situated between the ketone and ester carbonyl groups (at the C-2 position), exhibit enhanced acidity, facilitating enolate formation. This enolate is a powerful nucleophile, enabling a variety of carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis.

Molecular Structure and Identity:

-

CAS Number: 856065-92-4[1]

-

Chemical Name: this compound[1]

-

Synonyms: 3-Oxo-decanedioic acid diethyl ester; DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE (Note: This synonym appears to use an alternative numbering convention)[1]

-

Molecular Formula: C₁₄H₂₄O₅

-

Molecular Weight: 272.34 g/mol

A Note on Molecular Formula: Some databases list the formula for CAS 856065-92-4 as C₁₂H₂₀O₅.[1] However, a structural analysis of "this compound" (a 10-carbon diacid backbone with two ethyl ester groups) confirms the correct formula to be C₁₄H₂₄O₅. This guide will proceed with the structurally-verified formula and its corresponding molecular weight.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available. The table below summarizes key properties, including values derived from computational predictions based on its structure and potentially unreliable data from sources that associate it with an incorrect molecular formula.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₄O₅ | Structural Analysis |

| Molecular Weight | 272.34 g/mol | Calculation |

| CAS Number | 856065-92-4 | ECHEMI[1] |

| Density | 1.058 g/cm³ | ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1] |

| Boiling Point | 319.3 °C | ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1] |

| Flash Point | 136.5 °C | ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1] |

| Refractive Index | 1.443 | ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1] |

| XLogP3 (Predicted) | 1.9 - 2.5 | Computational Prediction (Based on analogous structures) |

| Polar Surface Area (PSA) | 69.67 Ų | ECHEMI[1] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominent in the literature, its structure strongly suggests a viable synthesis via a crossed Claisen condensation. This is a robust and widely utilized method for generating β-keto esters.[2][3]

Plausible Synthetic Pathway: Crossed Claisen Condensation

The proposed synthesis involves the reaction of the enolate of diethyl suberate (diethyl octanedioate) with diethyl carbonate. The choice of diethyl carbonate as the acylating agent is strategic; it is effective and the ethoxide leaving group is identical to the base used, preventing unwanted transesterification side reactions.

Step-by-Step Synthesis Protocol

Expertise & Causality: This protocol is designed for self-validation. The use of anhydrous ethanol is critical as water will quench the ethoxide base and hydrolyze the esters. The reaction is run under an inert atmosphere to prevent oxidation and reactions with atmospheric moisture. The final acidic workup neutralizes the base and protonates the resulting β-keto ester enolate, which is stable in the basic reaction mixture.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation: In the flask, dissolve sodium metal in absolute (anhydrous) ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

-

Enolate Formation: Add diethyl suberate to the sodium ethoxide solution. Heat the mixture gently to facilitate the formation of the corresponding enolate.

-

Condensation: Add diethyl carbonate dropwise from the dropping funnel to the reaction mixture at a controlled temperature. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to a pH of ~4-5 with dilute hydrochloric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product on a laboratory scale, effectively separating it from unreacted starting materials and byproducts.[4]

-

Stationary Phase: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate), gradually increasing the polarity (e.g., to 80:20) to elute the product. The gradient is chosen based on the polarity difference between the product and impurities, as determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions in test tubes.

-

Purity Analysis: Analyze the collected fractions by TLC, spotting each fraction on a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

-

Product Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to yield the purified this compound as a liquid, likely a colorless to pale yellow oil.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment of the synthesized product.[5]

Predicted Spectral Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

δ 4.2 ppm (quartet, 4H): Methylene protons (-O-CH₂-CH₃) of the two ethyl ester groups.

-

δ 3.4 ppm (singlet, 2H): Methylene protons at C-2, located between the two carbonyl groups.

-

δ 2.5 ppm (triplet, 2H): Methylene protons at C-4, adjacent to the ketone.

-

δ 2.3 ppm (triplet, 2H): Methylene protons at C-9, adjacent to the ester carbonyl.

-

δ 1.2-1.7 ppm (multiplet, 8H): Methylene protons of the central aliphatic chain (C-5, C-6, C-7, C-8).

-

δ 1.25 ppm (triplet, 6H): Methyl protons (-CH₂-CH₃) of the two ethyl ester groups.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

δ ~202 ppm: Ketone carbonyl carbon (C-3).

-

δ ~173 ppm: Ester carbonyl carbon (C-10).

-

δ ~167 ppm: Ester carbonyl carbon (C-1).

-

δ ~61 ppm: Methylene carbons of the ethyl esters (-O-CH₂-).

-

δ ~20-50 ppm: Aliphatic methylene carbons (C-2, C-4 to C-9).

-

δ ~14 ppm: Methyl carbons of the ethyl esters (-CH₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester functional groups.

-

~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone functional group.

-

~2980-2850 cm⁻¹ (medium-strong): C-H stretching of the aliphatic chain.

-

~1250-1100 cm⁻¹ (strong): C-O stretching of the ester groups.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 272.16 (for C₁₄H₂₄O₅).

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of ethoxy groups (-OC₂H₅, m/z = 45), ethyl groups (-C₂H₅, m/z = 29), and cleavage at the carbonyl groups (McLafferty rearrangement).

-

Chromatographic Purity Assessment Workflow

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds.

Protocol: HPLC Purity Analysis

-

System Preparation: Use a reverse-phase C18 column. The mobile phase would typically be a mixture of acetonitrile and water.

-

Sample Preparation: Prepare a standard solution of the purified product at approximately 1 mg/mL in the mobile phase.

-

Method Development: Develop either an isocratic (constant solvent composition) or gradient (changing solvent composition) elution method to achieve good separation of the main peak from any impurities.

-

Detection: Use a UV detector. The ester and ketone carbonyls will have a weak absorbance around 210-220 nm.

-

Quantification: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

Potential Applications in Research and Development

The true value of this compound lies in its utility as a versatile chemical building block. The dual reactivity of the β-keto ester system allows for a multitude of synthetic transformations, making it an attractive starting material for constructing complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is a classic precursor for forming five- and six-membered rings. It can be used in reactions like the Knorr pyrrole synthesis (with an α-amino ketone) or the Hantzsch pyridine synthesis (with an aldehyde and ammonia), providing access to diverse molecular scaffolds.

-

Precursor for Novel Carboxylic Acids: The terminal ester groups can be selectively hydrolyzed or modified. For instance, selective hydrolysis of one ester followed by derivatization could lead to novel long-chain fatty acid analogues for metabolic studies.

-

Drug Discovery: Many biologically active molecules, including anticancer and antimicrobial agents, are based on quinoline or phosphonate scaffolds.[6][7] this compound can serve as a starting point for multi-step syntheses targeting these and other important pharmacophores. The long aliphatic chain could be exploited to modulate the lipophilicity of a target molecule, potentially improving its pharmacokinetic properties.

-

Polymer and Materials Science: The presence of two ester groups allows this molecule to potentially act as a monomer or a cross-linking agent in the synthesis of polyesters or other polymers, introducing a ketone functionality into the polymer backbone for further modification.[8]

Conclusion and Future Directions

This compound (CAS 856065-92-4) is a promising but underexplored chemical entity. This guide provides a foundational framework for its synthesis, purification, and characterization based on authoritative chemical principles. The key to unlocking its potential lies in its strategic application as a synthetic intermediate.

Future research should focus on:

-

Experimental Validation: Performing and publishing a robust synthesis and complete analytical characterization (NMR, IR, MS, HRMS) to establish a definitive public record for this compound.

-

Reaction Scoping: Exploring the reactivity of its C-2 acidic protons in various alkylation and acylation reactions.

-

Library Synthesis: Utilizing the compound as a scaffold to synthesize a library of derivatives, particularly novel heterocyclic compounds.

-

Biological Screening: Submitting these new derivatives for screening in various biological assays (e.g., anticancer, antimicrobial) to identify potential lead compounds for drug development.

By providing this technical guide, we hope to catalyze further investigation into this versatile molecule and facilitate its use in advancing chemical synthesis and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174790080, Diethyl 3-oxooctadecanedioate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575510, Diethyl 3-oxoheptanedioate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66951, Diethyl oxalacetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Diethyl Phthalate. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific Reports. Retrieved from [Link]

-

Oller, I., et al. (2013). Removal of diethyl phthalate from water solution by adsorption, photo-oxidation, ozonation and advanced oxidation process. Science of The Total Environment. Retrieved from [Link]

-

Wang, L., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Retrieved from [Link]

-

Li, J., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

Singh, S., et al. (2020). Spectroscopy of diethyl carbonate a green solvent: An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Wang, Y., et al. (2021). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Premjanu, N., & Jaynthy, C. (2015). Antimicrobial Activity of Diethyl Phthalate: An Insilico Approach. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

NIST. (n.d.). Diethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

-

Lachenmeier, D. W., et al. (2009). Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. PLoS ONE. Retrieved from [Link]

-

Premjanu, N., & Jaynthy, C. (2014). Antimicrobial activity of diethyl phthalate: An insilico approach. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Monakhova, Y. B., et al. (2013). Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl 4-Oxooctanedioate () for sale [vulcanchem.com]

Spectroscopic Data for Diethyl 3-oxodecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxodecanedioate (CAS No. 856065-92-4, Molecular Formula: C₁₂H₂₀O₅) is a β-keto ester with significant potential in organic synthesis and as a building block for various pharmaceutical compounds.[1] Its molecular structure, featuring two ester functional groups and a ketone, allows for a variety of chemical transformations, making it a valuable intermediate. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring reactions in which it is involved.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data to offer a detailed interpretation of its key spectral features. This approach not only provides a valuable reference for researchers working with this compound but also serves as an educational tool for understanding structure-spectra correlations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 244.28 g/mol |

| Exact Mass | 244.1311 g/mol |

| Molecular Formula | C₁₂H₂₀O₅ |

| CAS Number | 856065-92-4 |

| Boiling Point | 319.3 °C (predicted) |

| Density | 1.058 g/cm³ (predicted) |

| Refractive Index | 1.443 (predicted) |

(Data sourced from publicly available chemical databases)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and ketone moieties, as well as the aliphatic chain.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1200-1100 | Strong | C-O stretch (Ester) |

| 2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

Interpretation of the IR Spectrum

The most prominent features in the predicted IR spectrum are the strong carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl environments—ester and ketone—two distinct peaks are anticipated. The ester carbonyl stretch is typically found at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl stretch (~1715 cm⁻¹). This difference arises from the electronic effect of the oxygen atom in the ester group, which increases the bond order of the C=O bond.

The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1200-1100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl groups and the decanedioate backbone will appear as a group of bands in the 2980-2850 cm⁻¹ range. Finally, characteristic bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

A standard procedure for acquiring an IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The salt plates are mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its structure.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.4 | Singlet | 2H | -CO-CH₂ -CO- |

| ~2.5 | Triplet | 2H | -CO-CH₂ -CH₂- |

| ~2.2 | Triplet | 2H | -CH₂ -CH₂-CO- |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.3 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum can be rationalized as follows:

-

Ethyl Groups: The two equivalent ethyl ester groups will each give rise to a quartet at approximately 4.2 ppm (for the -O-CH₂- protons, coupled to the adjacent methyl group) and a triplet at around 1.2 ppm (for the -CH₃ protons, coupled to the adjacent methylene group).

-

Active Methylene Group: The protons of the methylene group situated between the two carbonyl groups (-CO-CH₂-CO-) are expected to be the most deshielded of the methylene protons, appearing as a singlet around 3.4 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Aliphatic Chain: The remaining methylene groups in the decanedioate chain will produce a series of signals in the upfield region. The methylene groups adjacent to the carbonyl groups (-CO-CH₂-CH₂- and -CH₂-CH₂-CO-) are expected to appear as triplets around 2.5 ppm and 2.2 ppm, respectively. The other methylene groups in the middle of the chain will likely overlap and appear as multiplets in the 1.3-1.6 ppm range.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~202 | C=O (Ketone) |

| ~172 | C=O (Ester at C1) |

| ~168 | C=O (Ester at C10) |

| ~61 | -O-C H₂-CH₃ |

| ~49 | -CO-C H₂-CO- |

| ~43 | -CO-C H₂-CH₂- |

| ~34 | -C H₂-CH₂-CO- |

| ~29 | Aliphatic -C H₂- |

| ~25 | Aliphatic -C H₂- |

| ~23 | Aliphatic -C H₂- |

| ~14 | -O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment:

-

Carbonyl Carbons: The three carbonyl carbons are the most downfield signals. The ketone carbonyl carbon is expected at the lowest field (~202 ppm), while the two ester carbonyl carbons will appear at slightly higher fields (~172 and ~168 ppm).

-

Ester Alkoxy Carbons: The methylene carbons of the ethyl ester groups (-O-CH₂-) are predicted to be around 61 ppm.

-

Active Methylene Carbon: The carbon atom between the two carbonyl groups (-CO-CH₂-CO-) is expected at approximately 49 ppm.

-

Aliphatic Carbons: The remaining methylene carbons of the decanedioate chain will appear in the 23-43 ppm range. The methyl carbons of the ethyl groups will be the most upfield signal at around 14 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 244 | Molecular Ion [M]⁺ |

| 199 | [M - OCH₂CH₃]⁺ |

| 171 | [M - COOCH₂CH₃]⁺ |

| 155 | [M - CH₂COOCH₂CH₃]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the presence of the ester and ketone functional groups.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the entire ester group (-COOCH₂CH₃, 73 Da), leading to fragment ions at m/z 199 and 171, respectively. Another plausible fragmentation is the cleavage of the C-C bond adjacent to the ketone, which could lead to various fragment ions. For example, cleavage of the bond between C2 and C3 could result in a fragment with m/z 155.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Key Spectroscopic Correlations Workflow

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By interpreting the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, a detailed picture of the molecule's structural features has been established. The provided experimental protocols offer a practical guide for researchers to obtain their own data. While predicted data is a valuable tool, it is always recommended to confirm these findings with experimental data whenever possible. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, analysis, and application of this versatile chemical compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Diethyl 3-oxodecanedioate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 3-oxodecanedioate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the spectral data, underpinned by a robust theoretical framework and comparative analysis with analogous structures. The guide further outlines a detailed experimental protocol for acquiring high-quality NMR data and a plausible synthetic route for the target molecule. Visual aids, including a detailed molecular structure and a conceptual workflow for NMR analysis, are provided to enhance understanding.

Introduction: The Structural Significance of this compound

This compound, a β-keto ester with two ester functionalities, represents a versatile scaffold in organic synthesis. Its structure, characterized by a ketone at the C-3 position and ester groups at both ends of a ten-carbon chain, offers multiple reactive sites for the construction of complex molecular architectures, including heterocyclic compounds of medicinal interest. The precise characterization of this molecule is paramount for its effective utilization in synthetic endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The analysis of chemical shift, multiplicity, and integration of these signals provides a detailed picture of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃ of ethyl ester at C-1) | ~1.25 | Triplet (t) | 3H | Shielded methyl protons coupled to the adjacent methylene group (H-b). |

| H-b (CH₂ of ethyl ester at C-1) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, coupled to the methyl protons (H-a). |

| H-2 (CH₂ α to C=O and ester) | ~3.45 | Singlet (s) | 2H | Active methylene protons, deshielded by two adjacent carbonyl groups. No adjacent protons for coupling. |

| H-4 (CH₂ α to C=O) | ~2.55 | Triplet (t) | 2H | Deshielded by the adjacent ketone, coupled to the methylene protons at H-5. |

| H-5, H-6, H-7 (-(CH₂)₃-) | ~1.60 | Multiplet (m) | 6H | Overlapping signals of the central methylene groups in the alkyl chain. |

| H-8 (CH₂ α to ester) | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent ester carbonyl, coupled to the methylene protons at H-7. |

| H-9' (CH₂ of ethyl ester at C-10) | ~4.12 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, coupled to the methyl protons (H-10'). |

| H-10' (CH₃ of ethyl ester at C-10) | ~1.23 | Triplet (t) | 3H | Shielded methyl protons coupled to the adjacent methylene group (H-9'). |

Note: Predicted chemical shifts are based on established principles and may vary slightly in experimental conditions.

Key Features of the ¹H NMR Spectrum

-

Ethyl Ester Groups: The two diethyl ester groups will give rise to two sets of characteristic triplet-quartet patterns. The triplets for the methyl protons (H-a and H-10') are expected around 1.2-1.3 ppm, while the quartets for the methylene protons (H-b and H-9') will appear further downfield, around 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atoms.

-

Active Methylene Protons (H-2): The protons on the carbon flanked by the ketone and one of the ester groups (C-2) are particularly deshielded and are expected to appear as a sharp singlet around 3.45 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Methylene Protons Adjacent to the Ketone (H-4): The methylene protons at C-4, being alpha to the ketone, will be deshielded and are predicted to resonate as a triplet around 2.55 ppm, coupled to the protons at C-5.

-

Alkyl Chain Protons: The methylene groups of the C-5, C-6, and C-7 positions will likely produce a complex, overlapping multiplet in the region of 1.3-1.7 ppm.

-

Methylene Protons Adjacent to the Second Ester (H-8): The protons at C-8, alpha to the second ester carbonyl, will be deshielded to a lesser extent than those at C-4 and are expected to appear as a triplet around 2.30 ppm.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (Ester C=O) | ~167 | Carbonyl carbon of the ester group. |

| C-2 (CH₂) | ~49 | Methylene carbon between two carbonyls. |

| C-3 (Ketone C=O) | ~202 | Ketone carbonyl carbon, significantly deshielded. |

| C-4 (CH₂) | ~43 | Methylene carbon alpha to the ketone. |

| C-5, C-6, C-7 (-(CH₂)₃-) | ~24-29 | Carbons of the central alkyl chain. |

| C-8 (CH₂) | ~34 | Methylene carbon alpha to the ester. |

| C-9 (CH₂) | ~25 | Methylene carbon beta to the ester. |

| C-10 (Ester C=O) | ~173 | Carbonyl carbon of the second ester group. |

| C-a, C-10' (CH₃ of ethyl esters) | ~14 | Methyl carbons of the ethyl ester groups. |

| C-b, C-9' (CH₂ of ethyl esters) | ~61 | Methylene carbons of the ethyl ester groups. |

Note: Predicted chemical shifts are based on established principles and may vary slightly in experimental conditions.

Key Features of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Three distinct signals are expected in the downfield region for the carbonyl carbons. The ketone carbonyl (C-3) will be the most deshielded, appearing around 202 ppm. The two ester carbonyls (C-1 and C-10) will resonate at approximately 167 ppm and 173 ppm respectively.

-

Methylene Carbons: The methylene carbon at C-2, situated between two carbonyl groups, is expected around 49 ppm. The other methylene carbons in the chain will appear in the typical aliphatic region (20-45 ppm).

-

Ethyl Ester Carbons: The methylene carbons of the ethyl groups (C-b and C-9') will be found around 61 ppm, while the methyl carbons (C-a and C-10') will be the most shielded, appearing around 14 ppm.

Keto-Enol Tautomerism

β-keto esters like this compound can exist in equilibrium with their enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of the enol form would introduce additional signals in both the ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak pick and tabulate the chemical shifts for both ¹H and ¹³C spectra.

-

Plausible Synthesis via Claisen Condensation

A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This compound can be synthesized via a crossed Claisen condensation between diethyl succinate and diethyl hexanoate.

Caption: Conceptual overview of the Claisen condensation synthesis.

In this reaction, a strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of diethyl succinate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl hexanoate. Subsequent loss of an ethoxide leaving group yields the desired β-keto ester, this compound. A final acidic workup is necessary to protonate the resulting enolate.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural confirmation. The predicted chemical shifts, multiplicities, and integrations are consistent with the proposed structure. The potential for keto-enol tautomerism adds another layer of complexity and interest to the analysis of this molecule. The outlined experimental protocol provides a reliable method for obtaining high-quality NMR data, and the proposed synthetic route offers a practical approach to its preparation. This guide serves as a valuable resource for scientists and researchers working with this and similar long-chain β-keto esters.

References

-

PubChem. (n.d.). Diethyl 3-oxoheptanedioate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 3-oxooctadecanedioate. Retrieved from [Link]

-

ChemBlink. (n.d.). Diethyl 3-oxopentanedioate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl octadecanedioate. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

PMC. (n.d.). A Combined DFT and NMR Investigation of the Zinc Organometallic Intermediate Proposed in the Syn-Selective Tandem Chain Extension-Aldol Reaction of β-Keto Esters. Retrieved from [Link]

-

University of Utah. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

PubMed. (2012, July 20). A combined DFT and NMR investigation of the zinc organometallic intermediate proposed in the syn-selective tandem chain extension-aldol reaction of β-keto esters. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033838). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PubMed. (n.d.). General method of synthesis for natural long-chain beta-diketones. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Semantic Scholar. (1987, July 1). General Method of Synthesis for Natural Long-Chain β/-Diketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Pimelic acid diethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Retrieved from [Link]

-

Yale University. (n.d.). PS8-S05-2. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). hnl19_sln.html. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl fumarate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

-

YouTube. (2018, October 9). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 3-oxodecanedioate

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper serves as a comprehensive technical guide to the infrared (IR) spectroscopic analysis of diethyl 3-oxodecanedioate. As a Senior Application Scientist, the following discourse is structured to provide not only a procedural overview but also a deep-seated rationale for the experimental choices, ensuring a scientifically rigorous and reproducible methodology.

Foundational Principles: this compound and Infrared Spectroscopy

This compound, with the chemical formula C₁₄H₂₄O₅, is a β-keto ester, a class of compounds of significant interest in organic synthesis and pharmaceutical development. Its molecular structure is characterized by the presence of two ester functional groups and a ketone, all of which possess distinct vibrational modes that can be probed using IR spectroscopy.

Infrared spectroscopy is a powerful analytical technique that elucidates the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, and this is recorded as a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a unique molecular fingerprint.

The Analytical Workflow: From Sample Preparation to Spectral Acquisition

The integrity of an IR spectrum is fundamentally dependent on a meticulous experimental approach. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the method of choice due to its minimal sample preparation and high reproducibility.

Experimental Protocol: ATR-FTIR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Instrument and ATR Crystal Preparation: Before analysis, the diamond surface of the ATR accessory must be meticulously cleaned. This is typically achieved by wiping the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol, followed by complete evaporation of the solvent.

-

Background Spectrum Acquisition: A background spectrum is acquired with the clean, empty ATR crystal. This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's optical bench, allowing for its subsequent subtraction from the sample spectrum. This ensures that the final spectrum is solely representative of the sample.

-

Sample Application: A single drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

Spectrum Acquisition: The IR spectrum is then recorded. Typical acquisition parameters for a high-quality spectrum are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are co-added to enhance the signal-to-noise ratio.

-

-

Post-Acquisition Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance spectrum. A baseline correction may be applied to correct for any sloping baselines.

Visualizing the Workflow

Caption: A schematic of the ATR-FTIR experimental workflow for the analysis of liquid this compound.

Deciphering the Spectrum: A Predictive Interpretation

While an experimental spectrum for this compound is not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS), a detailed prediction of its key features can be made based on the well-established characteristic absorption frequencies of its functional groups.

Tabulated Summary of Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyl C-H | Symmetric & Asymmetric Stretch | 2950-2850 | Strong |

| Ester C=O | Stretch | ~1740 | Strong, Sharp |

| Ketone C=O | Stretch | ~1715 | Strong, Sharp |

| Ester C-O | Stretch | 1300-1000 | Strong, Broad |

In-Depth Analysis of Key Spectral Regions

-

The C-H Stretching Region (3000-2800 cm⁻¹): The aliphatic chains of the decanedioate backbone and the ethyl groups of the esters will give rise to a series of strong absorption bands in this region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups.

-

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum for this compound. Due to the presence of two distinct types of carbonyl groups, a doublet of strong, sharp peaks is anticipated.

-

Ester Carbonyl (C=O) Stretch: Expected around 1740 cm⁻¹ . Saturated aliphatic esters typically exhibit a strong absorption in the 1750-1735 cm⁻¹ range.[1]

-

Ketone Carbonyl (C=O) Stretch: Expected at a slightly lower wavenumber, around 1715 cm⁻¹ . The absorption for a saturated open-chain ketone is typically observed in this region.[2] The slight difference in the electronic environment of the ester and ketone carbonyls allows for their distinction.

-

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of peaks that are unique to the molecule as a whole.

-

Ester C-O Stretches: A series of strong, and often broad, bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹ .[1] These arise from the C-O single bond stretching vibrations of the two ester functionalities and are a key indicator of their presence.

-

Other Vibrations: This region also contains C-C bond stretching and various bending vibrations (scissoring, rocking, wagging) of the CH₂ and CH₃ groups. While challenging to assign individually without computational modeling, the overall pattern is highly characteristic.

-

Ensuring Scientific Integrity and Trustworthiness

The described protocol is designed to be a self-validating system. The clarity and intensity of the expected carbonyl and C-O stretching bands serve as an internal quality check. A well-resolved doublet in the carbonyl region and strong absorptions in the C-O stretching region would provide high confidence in the identity of the compound. For absolute confirmation, the acquired spectrum should be compared against a known standard or a spectrum predicted from computational chemistry methods.

Conclusion

Infrared spectroscopy, particularly when employing the ATR-FTIR technique, is an indispensable tool for the rapid and reliable characterization of this compound. By understanding the principles of the technique and the characteristic vibrational frequencies of the ester and ketone functional groups, researchers can confidently verify the structure and purity of this compound. The predicted spectrum, with its distinct features in the carbonyl and fingerprint regions, provides a robust analytical fingerprint for this molecule in research, development, and quality control settings.

References

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, B. C. (2018).

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 3-oxodecanedioate

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of diethyl 3-oxodecanedioate. The principles outlined herein are grounded in established fragmentation mechanisms for β-keto esters, diethyl esters, and long-chain dicarboxylates, offering a predictive framework for spectral interpretation in the absence of direct literature data for this specific molecule. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction: The Structure of this compound

This compound is a dicarboxylic acid ester with a ketone group at the C-3 position. Its structure consists of a ten-carbon backbone, with ethyl ester groups at both ends and a carbonyl group at the third carbon. The molecular formula is C14H24O5, and its molecular weight is 272.34 g/mol . The presence of multiple functional groups—two ethyl esters and a ketone—makes its fragmentation behavior in mass spectrometry both complex and predictable.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be influenced by the ionization method employed. Electron Ionization (EI) will likely induce more extensive fragmentation, while Electrospray Ionization (ESI) will result in softer ionization, primarily forming protonated or deprotonated molecules with subsequent fragmentation upon collision-induced dissociation (CID).

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will be ionized to a radical cation [M]•+, which will then undergo a series of fragmentation reactions. The primary fragmentation pathways for β-keto esters are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1]

Key Fragmentation Pathways in EI:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[2] This can lead to the loss of various radical species.

-

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen.[3][4] In this compound, the ketone at C-3 and the ester groups can potentially undergo this rearrangement.

-

Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond in the ester groups can lead to the loss of an ethoxy radical, resulting in an acylium ion.

-

Loss of Ethanol (CH3CH2OH): A neutral loss of ethanol can occur, particularly from the ester group further from the ketone.

-

Cleavage of the Carbon Chain: The long aliphatic chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 Da (CH2).[5]

Predicted EI Fragmentation Table:

| m/z | Proposed Fragment | Mechanism |

| 227 | [M - •OCH2CH3]+ | α-cleavage at an ester group |

| 199 | [M - •CH2COOCH2CH3]+ | α-cleavage adjacent to the ketone |

| 172 | [M - C5H9O2•]+ | Complex rearrangement and cleavage |

| 145 | [CH3CH2OOC(CH2)4CO]+ | Cleavage of the C-C bond between C-2 and C-3 |

| 129 | [M - C7H11O3•]+ | McLafferty rearrangement and subsequent cleavage |

| 101 | [•CH2COOCH2CH3]+ | α-cleavage at the C1-ester |

| 73 | [COOCH2CH3]+ | Cleavage of the bond between C-1 and C-2 |

| 45 | [OCH2CH3]+ | Cleavage of the C-O bond in the ester |

EI Fragmentation Workflow:

Caption: Predicted ESI+ fragmentation of this compound.

Negative Ion Mode ([M-H]-):

In negative ion mode, deprotonation will likely occur at the α-carbon between the two carbonyl groups (C-2), which is the most acidic position. Fragmentation of the [M-H]- ion will proceed through different pathways.

Key Fragmentation Pathways in ESI-:

-

Decarboxylation (Loss of CO2): The loss of CO2 from a carboxylate anion is a common fragmentation pathway.

-

Loss of Ethanol (C2H5OH): The loss of a molecule of alcohol can occur from a deprotonated ester. [6]* Loss of Ethoxide (C2H5O-): While less common, direct loss of the ethoxide anion is possible.

Predicted ESI- Fragmentation Table:

| Precursor m/z | Product m/z | Neutral Loss | Mechanism |

| 271 | 227 | 44 (CO2) | Decarboxylation |

| 271 | 225 | 46 (C2H5OH) | Loss of ethanol |

| 271 | 181 | 90 (CO2 + C2H5OH) | Sequential or concerted loss |

ESI- Fragmentation Workflow:

Caption: Predicted ESI- fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general workflow for the analysis of this compound using a standard high-resolution mass spectrometer.

Objective: To obtain high-resolution mass spectra of this compound under both EI and ESI conditions to confirm its structure and elucidate its fragmentation pathways.

Materials:

-

This compound standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for ESI+)

-

Ammonium hydroxide (for ESI-)

-

Gas chromatograph (for EI)

-

Liquid chromatograph (for ESI)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

For GC-EI-MS: Prepare a 1 mg/mL solution of this compound in methanol.

-

For LC-ESI-MS: Prepare a 1 mg/mL stock solution in methanol. Further dilute to 1 µg/mL in 50:50 methanol:water. For positive mode, add 0.1% formic acid. For negative mode, prepare a separate sample with 0.1% ammonium hydroxide.

-

-

Instrumentation Setup:

-

GC-EI-MS:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

LC-ESI-MS:

-

Flow Rate: 0.3 mL/min

-

Mobile Phase A: Water with 0.1% formic acid (positive) or 0.1% ammonium hydroxide (negative)

-

Mobile Phase B: Methanol with 0.1% formic acid (positive) or 0.1% ammonium hydroxide (negative)

-

Gradient: 30% B to 95% B over 10 minutes.

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Gas Temperature: 325 °C

-

Mass Range: m/z 50-500

-

CID: Perform MS/MS experiments on the precursor ions ([M+H]+ and [M-H]-) at varying collision energies (10, 20, 40 eV).

-

-

-

Data Acquisition and Analysis:

-

Acquire full scan data for both EI and ESI modes.

-

Acquire MS/MS (product ion) spectra for the precursor ions in ESI mode.

-

Process the data using the instrument's software.

-

Identify the molecular ion and major fragment ions.

-

Propose structures for the fragment ions based on their accurate masses and the predicted fragmentation pathways.

-

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. Under Electron Ionization, a complex fragmentation pattern involving α-cleavages and McLafferty rearrangements is expected. Electrospray Ionization, being a softer technique, will likely yield protonated or deprotonated molecular ions, which upon collision-induced dissociation, will fragment through predictable neutral losses of ethanol, water, and carbon dioxide. The combination of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) will be crucial for the definitive structural elucidation of this molecule and its analogs.

References

-

McLafferty rearrangement - Wikipedia. Wikipedia. [Link]

-

Mass Spectra of β-Keto Esters - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]

-

A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed. PubMed. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

-

Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. YouTube. [Link]

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. Royal Society of Chemistry. [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. PubMed. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Massachusetts Lowell. [Link]

-

Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives - ResearchGate. ResearchGate. [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. [Link]

-

Fragmentation in Mass Spectrometry - YouTube. YouTube. [Link]

-

Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed. PubMed. [Link]

-

(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products - ResearchGate. ResearchGate. [Link]

-

GCMS Section 6.14 - Whitman College. Whitman College. [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry - NIH. National Institutes of Health. [Link]

-

Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions - eDiss. eDiss. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. JoVE. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. Royal Society of Chemistry. [Link]

-

REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]

-

DEO (DIETHYL OXALATE) - Ataman Kimya. Ataman Kimya. [Link]

-

Diethyl carbonate - Wikipedia. Wikipedia. [Link]

-

DEO (DIETHYL OXALATE) - Ataman Kimya. Ataman Kimya. [Link]

-

Diethyl 3-oxooctadecanedioate | C22H40O5 | CID 174790080 - PubChem - NIH. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE

Introduction: Unveiling a Key Building Block in Synthetic Chemistry